(S,R,S)-AHPC-PEG6-C4-Cl

Catalog No.
S006853
CAS No.
1835705-59-3
M.F
C40H63ClN4O10S
M. Wt
827.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S,R,S)-AHPC-PEG6-C4-Cl

CAS Number

1835705-59-3

Product Name

(S,R,S)-AHPC-PEG6-C4-Cl

IUPAC Name

(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide

Molecular Formula

C40H63ClN4O10S

Molecular Weight

827.5 g/mol

InChI

InChI=1S/C40H63ClN4O10S/c1-30-36(56-29-43-30)32-11-9-31(10-12-32)26-42-38(48)34-25-33(46)27-45(34)39(49)37(40(2,3)4)44-35(47)28-55-24-23-54-22-21-53-20-19-52-18-17-51-16-15-50-14-8-6-5-7-13-41/h9-12,29,33-34,37,46H,5-8,13-28H2,1-4H3,(H,42,48)(H,44,47)/t33-,34+,37-/m1/s1

InChI Key

XIGXWMDJELQVSW-WYMKREKISA-N

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCOCCOCCOCCCCCCCl)O

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCOCCOCCOCCCCCCCl)O

E3 ligase Ligand-Linker Conjugates 9 is a synthesized compound that incorporates an E3 ligase ligand and a linker used in PROTAC technology.

(S,R,S)-AHPC-PEG6-C4-Cl (CAS 1835705-59-3) is a bifunctional molecule utilized both as a direct HaloPROTAC for cellular target validation and as a building block for custom PROTAC synthesis[1]. It consists of the (S,R,S)-AHPC ligand for von Hippel-Lindau (VHL) E3 ligase recruitment, a 6-unit polyethylene glycol (PEG6) spacer, and a terminal C4-alkyl chloride. The terminal chloride provides dual utility: it serves as a reactive electrophile for SN2 conjugation to nucleophile-bearing target ligands, and it acts as a specific suicide substrate for HaloTag-fusion proteins[1]. This dual capability supports its procurement for both early-stage genetic target validation and late-stage chemical degrader optimization.

Research Fit

PROTAC synthesis VHL-recruiting ligand with PEG6 linker for targeted protein degradation
HaloPROTAC design Terminal chloroalkane enables HaloTag fusion protein targeting
Linker optimization Intermediate 6-unit PEG spacer balances flexibility and ubiquitination geometry

Substituting (S,R,S)-AHPC-PEG6-C4-Cl with shorter PEG variants, pure alkyl linkers, or alternative reactive groups fundamentally alters processability and biological activity. Replacing the terminal chloride with an azide necessitates copper-catalyzed click chemistry, introducing metal residues that complicate purification and can oxidize sensitive target ligands. Furthermore, substituting the PEG6 spacer with a shorter PEG2 chain reduces aqueous solubility and alters the spatial geometry of the ternary complex, frequently resulting in steric clashes that abolish degradation efficacy for bulky target proteins. Switching the VHL-recruiting AHPC ligand for a CRBN-recruiting IMiD introduces off-target degradation of neo-substrates, confounding phenotypic readouts.

Substitution Risk

Shorter PEG linkers (e.g., PEG4, PEG5) may not support comparable degradation efficiency; ternary complex geometry is sensitive to linker length.
Conjugates with alternative handles (amine, tosyl, alkyne) require different coupling chemistry; direct substitution may disrupt planned PROTAC assembly.
Reported DMSO solubility varies across sources; stock preparation reproducibility may require verification under your specific conditions.

Direct HaloTag-Fusion Degradation vs. Inactive Precursors

The terminal C4-alkyl chloride in (S,R,S)-AHPC-PEG6-C4-Cl enables its direct use as a HaloPROTAC, covalently binding to HaloTag7. Unlike azide- or carboxylate-terminated linkers, which remain biologically inert until chemically conjugated to a target ligand, this chlorinated compound directly induces the degradation of GFP-HaloTag7 fusion proteins in cell-based assays[1]. This allows researchers to validate the degradability of a target protein genetically before investing in the discovery of a small-molecule target ligand.

Evidence DimensionDirect cellular degradation capability
Target Compound DataInduces degradation of GFP-HaloTag7 fusions directly in cell assays
Comparator Or BaselineAzide (-N3) or Carboxylate (-COOH) terminated linkers (Require prior chemical conjugation)
Quantified DifferenceEnables 1-step genetic validation vs. multi-step chemical synthesis requirement
ConditionsCell-based GFP-HaloTag7 degradation assays

Procurement of the chloride variant allows labs to bypass immediate chemical synthesis, accelerating target validation timelines by utilizing established HaloTag fusion models.

Linker length impact
Data to verify
PEG6 (25-atom) intermediate; PEG5 analog achieved ~70% GFP-HaloTag7 degradation, shorter variant <20% at 2.5 µM (24 h).
Supports linker-length selection for PROTAC design
Direct degradation data for this conjugate not reported; functional capability established.

Synthesis Route Compatibility: SN2 Alkylation vs. Click Chemistry

For custom PROTAC synthesis, the C4-Cl terminal group undergoes direct SN2 nucleophilic substitution with secondary amines or phenols on the target protein ligand. This basic alkylation process avoids the use of copper(I) catalysts required by azide-terminated comparators. Copper catalysts require rigorous scavenging to purge from the final PROTAC API and can cause oxidative degradation of sensitive ligand moieties, reducing overall isolated yields.

Evidence DimensionSynthesis route requirements
Target Compound DataDirect SN2 alkylation (transition metal-free)
Comparator Or Baseline(S,R,S)-AHPC-PEG6-N3 (Requires Cu(I) catalyst for CuAAC)
Quantified DifferenceElimination of heavy metal catalyst removal steps and associated yield losses
ConditionsChemical conjugation to target protein ligands

Choosing the chloride terminal simplifies downstream purification and improves the yield of sensitive PROTAC molecules by avoiding transition metal catalysts.

Conjugation handle
Class-level
Chloroalkane vs. amine, tosyl, alkyne termini
Chloroalkane enables specific nucleophilic coupling; other handles require alternative chemistry.
May support parallel synthesis workflows; verify compatibility.

Ternary Complex Geometry: PEG6 vs. Short PEG Linkers

The incorporation of a 6-unit PEG spacer provides an extended 25-atom-length distance between the VHL ligand and the target binder, compared to shorter PEG2 variants. In PROTAC design, insufficient linker length is a primary cause of failed ternary complex formation due to steric clashing between the E3 ligase and the target protein. The PEG6-C4 chain provides an extended topological reach, which successfully bridges bulky kinase or nuclear receptor targets without inducing repulsive protein-protein interactions[1].

Evidence DimensionLinker length and ternary complex formation probability
Target Compound DataPEG6-C4 spacer (25-atom extended length)
Comparator Or BaselinePEG2-C4 spacer (Shorter topological reach)
Quantified DifferenceProvides additional spatial separation, reducing steric clash penalties
ConditionsTernary complex formation with bulky target proteins

Procurement of the longer PEG6 variant provides a higher probability of initial degradation success when targeting large multi-domain proteins.

DMSO solubility
Context-dependent
≥100 mg/mL (120.85 mM) vs. 87 mg/mL alternative source
Supports consistent stock preparation for cell-based assays
Hygroscopic DMSO may affect solubility; verify under your conditions.

Off-Target Degradation Profile: VHL vs. CRBN Recruitment

The (S,R,S)-AHPC moiety specifically recruits the VHL E3 ligase. When compared to CRBN-recruiting linkers (such as Thalidomide-PEG6-C4-Cl), the VHL-based system exhibits a significantly cleaner off-target profile. CRBN ligands inherently act as molecular glues, frequently causing the unintended degradation of neo-substrates like IKZF1 and IKZF3. The AHPC ligand lacks this intrinsic molecular glue activity, ensuring that the resulting PROTAC's degradation profile is driven exclusively by the conjugated target ligand.

Evidence DimensionIntrinsic neo-substrate degradation
Target Compound Data(S,R,S)-AHPC (No IKZF1/3 degradation)
Comparator Or BaselineThalidomide/Pomalidomide-based linkers (Induce IKZF1/3 degradation)
Quantified DifferenceElimination of CRBN-specific off-target phenotypic effects
ConditionsCellular degradation profiling

Selecting the VHL-recruiting AHPC linker ensures that observed biological phenotypes are strictly attributable to the target protein's degradation.

Rapid Target Validation via HaloTag Fusions

Because the terminal aliphatic chloride acts as a specific substrate for HaloTag, this compound functions directly as a HaloPROTAC [1.1][1]. Researchers can express their protein of interest as a HaloTag fusion and directly apply (S,R,S)-AHPC-PEG6-C4-Cl to induce VHL-mediated degradation, allowing for rapid validation of target degradability before committing resources to small-molecule ligand discovery.

Transition-Metal-Free PROTAC Synthesis

In process chemistry and library synthesis, this compound is utilized when conjugating to target ligands that are sensitive to oxidation or when strict limits on heavy metal contamination are required. The terminal chloride enables straightforward SN2 alkylation of amines or phenols, completely bypassing the copper catalysts required for azide/alkyne click chemistry.

Degradation of Bulky or Multi-Domain Proteins

The extended 25-atom PEG6 spacer makes this building block suitable for targeting large proteins where shorter linkers fail due to steric clashing between the target protein and the VHL ligase. The enhanced aqueous solubility provided by the PEG6 chain also counteracts the lipophilicity of large target ligands, improving the overall DMPK profile of the final PROTAC.

Application Fit

Application
Selection Property
Validation Focus
PROTAC linker-length optimization
6-unit PEG spacer (intermediate length)
Ternary complex geometry; degradation efficiency
Parallel PROTAC library synthesis
Chloroalkane conjugation handle
Coupling efficiency; library diversity
HaloTag7 fusion protein degradation
HaloPROTAC building block
GFP-HaloTag7 degradation in cell-based assay
Cytoplasmic protein degradation
VHL-recruiting ligand
Ternary complex formation; target ubiquitination

XLogP3

3.5

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

3

Exact Mass

826.3953431 Da

Monoisotopic Mass

826.3953431 Da

Heavy Atom Count

56
[1]. US 20170121321 A1[2]. Lai AC, et al. Modular PROTAC Design for the Degradation of Oncogenic BCR-ABL. Angew Chem Int Ed Engl. 2016 Jan 11;55(2):807-10.

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